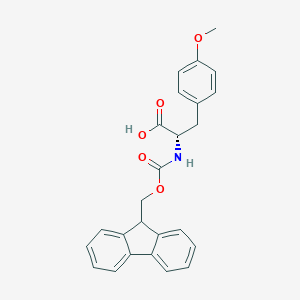

Fmoc-tyr(ME)-OH

説明

Fmoc-tyrosine(methyl ester)-OH, also known as Fmoc-tyrosine(methyl ester), is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis, particularly in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-tyrosine(methyl ester)-OH typically involves the protection of the amino group of tyrosine with the Fmoc group. This is achieved by reacting tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The hydroxyl group of tyrosine is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods: In industrial settings, the production of Fmoc-tyrosine(methyl ester)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

化学反応の分析

Coupling Reactions in SPPS

Fmoc-Tyr(Me)-OH exhibits efficient coupling kinetics using uronium/guanidinium-based activators. Comparative coupling efficiencies are summarized below:

| Coupling Reagent | Base | Coupling Efficiency | Side Reactions | Reference |

|---|---|---|---|---|

| HATU | DIPEA | >98% | Minimal acylation byproducts | |

| DIC/Oxyma | – | 95–97% | Occasional racemization (<1%) | |

| PyBOP® | DIPEA | 90–92% | Reduced solubility in DMF |

For challenging sequences (e.g., sterically hindered residues), double coupling with 4 equivalents of this compound and extended reaction times (2–4 hours) are recommended .

Orthogonal Stability Profiles

The methyl ether and Fmoc groups display orthogonal stability, enabling selective modifications:

| Functional Group | Stability | Deprotection Method |

|---|---|---|

| Fmoc | Acid-stable, base-labile | 20% piperidine/DMF |

| O-Methyl ether | Stable under basic/acidic SPPS conditions | Requires strong acids (e.g., TFA/HF) |

Notably, the methyl ether remains intact during standard TFA-mediated resin cleavage (95% TFA, 2.5% H₂O, 2.5% TIPS) .

Comparative Analysis with Other Tyrosine Derivatives

Key differences between this compound and phosphorylated/sulfated tyrosine analogs:

Troubleshooting Common Issues

生物活性

Fmoc-tyrosine methyl ester (Fmoc-tyr(ME)-OH) is a derivative of the amino acid tyrosine, widely utilized in peptide synthesis due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group. This compound exhibits significant biological activity, particularly in the context of peptide synthesis and modification, influencing various biochemical pathways and interactions. This article explores the biological activity of this compound, emphasizing its applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its protective Fmoc group that allows for selective coupling during solid-phase peptide synthesis (SPPS). The methyl ester group enhances the lipophilicity of the tyrosine residue, affecting its interaction with biological membranes and proteins.

Biological Activity

1. Peptide Synthesis:

- This compound is primarily used in SPPS to introduce tyrosine residues into peptides. The Fmoc group facilitates easy removal under basic conditions, allowing for subsequent coupling reactions without interfering with the peptide backbone .

- Table 1: Comparison of Different Tyrosine Derivatives in Peptide Synthesis

| Derivative | Fmoc Group | Biological Activity | Stability |

|---|---|---|---|

| This compound | Yes | High | Moderate |

| Fmoc-Tyr(SO3nP)-OH | Yes | Modulates interactions | High |

| Fmoc-Tyr(Ph)-OH | Yes | Antioxidant properties | Low |

2. Modulation of Protein Interactions:

- Tyrosine residues play a crucial role in protein-protein interactions and signaling pathways. The methyl ester form can influence these interactions by altering the hydrophobicity and steric properties of peptides.

- In studies involving sulfated tyrosine derivatives, it was found that sulfation enhances binding affinity to certain receptors, suggesting that modifications like those introduced by this compound may similarly affect biological activity through structural changes .

3. Case Studies:

- A study demonstrated the utility of this compound in synthesizing biologically active peptides that mimic natural hormone structures. These peptides exhibited significant activity in modulating cellular responses related to metabolism and growth factors .

- Another research highlighted the role of modified tyrosine residues in enhancing the stability and efficacy of peptide-based drugs, showcasing how this compound can be strategically employed to improve pharmacological profiles .

The biological activity of this compound can be attributed to several mechanisms:

1. Structural Influence:

- The introduction of a methyl ester alters the conformation of peptides, potentially enhancing their ability to interact with target proteins or receptors.

2. Enhanced Lipophilicity:

- The methyl group increases the lipophilicity of the tyrosine residue, which can facilitate membrane permeability and improve bioavailability in therapeutic applications .

3. Post-translational Modifications:

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-tyrosine(ME)-OH is primarily utilized as a building block in SPPS, enabling the synthesis of complex peptides with high purity and yield. It allows for the sequential addition of amino acids to a growing peptide chain while maintaining the integrity of the Fmoc protecting group during coupling reactions.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing neuropeptides, researchers employed Fmoc-tyrosine(ME)-OH to construct peptides that interact with specific receptors in the brain. The resulting peptides showed enhanced binding affinity and selectivity due to the strategic incorporation of tyrosine residues .

Drug Development

Peptide-Based Therapeutics

Fmoc-tyrosine(ME)-OH is instrumental in developing peptide-based drugs aimed at treating various diseases, including cancer and metabolic disorders. The compound's ability to enhance the stability and bioavailability of therapeutic peptides makes it a valuable tool in medicinal chemistry.

Case Study: Targeting Cancer Cells

A research project demonstrated that peptides synthesized using Fmoc-tyrosine(ME)-OH exhibited improved pharmacokinetic properties. These peptides were designed to target cancer cells specifically, leading to reduced side effects compared to traditional chemotherapy agents .

Bioconjugation

Targeted Delivery Systems

The compound is also utilized in bioconjugation processes, where it aids in attaching peptides to other biomolecules such as antibodies or drugs. This application is crucial for developing targeted delivery systems in cancer therapy and other medical applications.

Case Study: Antibody-Peptide Conjugates

In an experiment involving antibody-drug conjugates, researchers used Fmoc-tyrosine(ME)-OH to create stable linkages between therapeutic peptides and monoclonal antibodies. This approach enhanced the specificity of drug delivery to tumor cells while minimizing systemic toxicity .

Protein Engineering

Structure-Function Studies

Fmoc-tyrosine(ME)-OH plays a significant role in protein engineering by enabling modifications that help elucidate structure-function relationships. This application is vital for designing proteins with enhanced properties for industrial purposes.

Case Study: Enzyme Modification

A study focused on modifying enzymes for industrial applications utilized Fmoc-tyrosine(ME)-OH to introduce specific functionalities into enzyme structures. The modified enzymes demonstrated improved catalytic efficiency and stability under harsh conditions .

Neuroscience Research

Neuropeptides and Neurological Studies

In neuroscience, Fmoc-tyrosine(ME)-OH is employed in studies related to neuropeptides, contributing to understanding neurological functions and potential treatments for neurodegenerative diseases.

Case Study: Investigating Neuropeptide Functions

Research investigating the role of neuropeptides in pain signaling pathways utilized Fmoc-tyrosine(ME)-OH to synthesize peptides that mimic natural neuropeptides. These synthesized peptides provided insights into receptor interactions and potential therapeutic targets for pain management .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)14-23(24(27)28)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQODLWFOPCSCS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77128-72-4 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-methyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。